molecular formula C8H6Cl2N4 B2977698 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole CAS No. 303144-97-0

5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole

Cat. No.: B2977698
CAS No.: 303144-97-0
M. Wt: 229.06
InChI Key: PQTZIWNDBBWLNV-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 3,5-dichlorophenyl group at the 5-position and a methyl group at the 1-position. Its molecular formula is C₈H₆Cl₂N₄, with a molar mass of 241.07 g/mol. The compound has been structurally characterized via X-ray crystallography, revealing a monoclinic crystal system (space group P2₁/c) and distinct dihedral angles between the tetrazole ring and the dichlorophenyl substituent . This substitution pattern contributes to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c1-14-8(11-12-13-14)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTZIWNDBBWLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorophenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycle : Compound A’s tetrazole ring (N₄C) contrasts with triazole (N₃C) and pyrazole (N₂C) analogs. The tetrazole’s higher nitrogen content enhances dipole interactions and metabolic stability compared to triazoles .
  • Substituents: The 3,5-dichlorophenyl group in Compound A and its analogs confers lipophilicity (logP ~2.8) and steric bulk, facilitating membrane penetration.

Physicochemical Properties

  • Lipophilicity : Compound A’s logP (2.8) aligns with Lipinski’s rule (<5), suggesting good oral bioavailability. Triazole analogs (logP 2.5) show slightly lower lipophilicity due to reduced aromatic substitution .
  • Hydrogen Bonding : The tetrazole’s NH group in unsubstituted analogs allows stronger hydrogen bonding, whereas Compound A’s methyl substitution eliminates this interaction, possibly reducing solubility .

Bioactivity Insights

  • Antimicrobial Potential: In silico analyses predict Compound A’s structural similarity to antimicrobial pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl analogs), though experimental validation is pending .
  • Receptor Interactions: The dichlorophenyl-triazole analog (Table 1) binds nociceptive receptors, highlighting how minor core heterocycle changes (tetrazole vs. triazole) redirect bioactivity .

Key Research Findings

Synthetic Accessibility: Compound A is synthesized via cyclization of 3,5-dichlorophenyl hydrazine derivatives, with ethanol as a crystallization solvent ensuring high purity (>98%) .

Bioavailability : Compliance with Veber’s rule (rotatable bonds ≤10, polar surface area ≤140 Ų) suggests favorable pharmacokinetics for Compound A, unlike bulkier pyrazole derivatives .

Thermal Stability : The tetrazole core in Compound A decomposes at ~250°C, comparable to triazole analogs but lower than pyrazoles (~300°C), indicating moderate thermal robustness .

Biological Activity

5-(3,5-Dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H7Cl2N5
  • Molecular Weight : 244.09 g/mol

Antimicrobial Properties

Research indicates that 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

The compound's mechanism involves disrupting the cell membrane integrity of pathogens, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound at concentrations of 10 µM reduced TNF-alpha production by approximately 30% compared to the control group.

The biological activity of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in the biosynthesis of nucleic acids in microorganisms.
  • Receptor Modulation : It may act as a modulator of certain receptors involved in inflammation and immune response.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound has a moderate safety profile. Acute toxicity studies in rodents reveal an LD50 value greater than 2000 mg/kg, suggesting low acute toxicity.

Table 2: Toxicological Data Summary

ParameterValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild
Eye IrritationModerate

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